molecular formula C12H10N2O B13880095 3-(5-methyl-1H-indol-2-yl)-3-oxopropanenitrile

3-(5-methyl-1H-indol-2-yl)-3-oxopropanenitrile

Cat. No.: B13880095
M. Wt: 198.22 g/mol
InChI Key: UOKIHYDDGJYIOF-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-indol-2-yl)-3-oxopropanenitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. The structure of this compound consists of an indole ring substituted with a methyl group at the 5-position and a nitrile group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-indol-2-yl)-3-oxopropanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 5-methylindole with a suitable nitrile precursor under specific reaction conditions. For example, the reaction of 5-methylindole with acrylonitrile in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-1H-indol-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-methyl-1H-indol-2-yl)-3-oxopropanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-indol-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-methyl-1H-indol-2-yl)-3-oxopropanenitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its nitrile group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

3-(5-methyl-1H-indol-2-yl)-3-oxopropanenitrile

InChI

InChI=1S/C12H10N2O/c1-8-2-3-10-9(6-8)7-11(14-10)12(15)4-5-13/h2-3,6-7,14H,4H2,1H3

InChI Key

UOKIHYDDGJYIOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=O)CC#N

Origin of Product

United States

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